molecular formula C26H26I6N2O10 B1196819 Iodoxamic acid CAS No. 31127-82-9

Iodoxamic acid

Cat. No. B1196819
CAS RN: 31127-82-9
M. Wt: 1287.9 g/mol
InChI Key: WWVAPFRKZMUPHZ-UHFFFAOYSA-N
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Description

Iodoxamic acid, also known by the trade name Endobil, is an organoiodine compound used as a radiocontrast agent . It features both a high iodine content as well as several hydrophilic groups .


Molecular Structure Analysis

Iodoxamic acid has a complex molecular structure. Its IUPAC name is 3-{1-[(3-carboxy-2,4,6-triiodophenyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}-2,4,6-triiodobenzoic acid . The molecular formula is C26H26I6N2O10 and the molar mass is 1287.925 g·mol−1 .

properties

IUPAC Name

3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26I6N2O10/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVAPFRKZMUPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26I6N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057710
Record name Iodoxamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1287.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodoxamic acid

CAS RN

31127-82-9
Record name Iodoxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31127-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoxamic acid [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iodoxamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1Y283HW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
D Pitrè, A Davies, M Grandi - Analytical Profiles of Drug Substances, 1991 - Elsevier
Publisher Summary This chapter discusses the analytical profile of iodoxamic acid. Its generic name is iodoxamate meglumine. Its trade name is endobil, endomirabil, cholovue, and …
Number of citations: 2 www.sciencedirect.com
W Mützel, V Taenzer, R Wolf - Investigative Radiology, 1976 - europepmc.org
The biotransformation of the 131I-labeled cholegraphic media ioglycamic acid, iodoxamic acid and iotroxic acid in man is investigated. Plasma, urine and fistular bile were analyzed for …
Number of citations: 8 europepmc.org
SK Lin, AA Moss, R Motson, S Riegelman - Journal of Pharmaceutical …, 1978 - Elsevier
… lZ5Iiodoxamic acid were added to blood samples obtained from each monkey to achieve the blood iodoxamic acid … plasma concentrations of iodoxamic acid. The bound concentration of …
Number of citations: 8 www.sciencedirect.com
H Nakata, T Kimoto, K Matsuura… - The British Journal of …, 1982 - birpublications.org
… usefulness of iotroxic acid (5 g iodine/100 ml) (IT) for cholegraphy by drip intravenous infusion was clinically studied in two comparative trials, one comparing IT with an iodoxamic acid …
Number of citations: 2 www.birpublications.org
SK Lin, AA Moss, S Riegelman - Journal of Pharmaceutical Sciences, 1979 - Elsevier
… kinetics of the cholecystographic agents iodoxamic acid and iopanoic acid was applied to … acid acts as an inhibitor and competes with iodoxamic acid for binding to either of two identical …
Number of citations: 2 www.sciencedirect.com
E Fischer, F Varga, Z Gregus, A Gogl - Digestion, 1978 - karger.com
… (BSP-GSH), amaranth and iodoxamic acid were investigated in control and phenobarbital-… %, that of amaranth by 37-53% and that of iodoxamic acid by 40-56%. However, the biliary …
Number of citations: 32 karger.com
AA Moss, SK Lin, S Riegelman - Investigative Radiology, 1980 - europepmc.org
… , and biotransformation of iopanoic acid and iodoxamic acid in the rhesus monkey were … of iodoxamic acid not bound to plasma protein varied from 6.1-41.2% as iodoxamic acid …
Number of citations: 2 europepmc.org
U Speck, B Düsterberg, G Mannesmann… - Arzneimittel …, 1978 - europepmc.org
… iodoxamic acid. In in vitro investigations the erythrocyte membranes were far less damaged by iodoxamic acid and … than that after administration of iodoxamic acid. The excellent general …
Number of citations: 1 europepmc.org
D Pitrè, M Grandi, P Traldi, R Self - Archiv der Pharmazie, 1984 - Wiley Online Library
… Fast-atom bombardment mass spectra of iodoxamic acid, a contrast medium for cholecystocholangiography, and of its dimethyl ester are reported. Fragmentation patterns …
Number of citations: 8 onlinelibrary.wiley.com
F Keiner - Medizinische Klinik, 1976 - europepmc.org
… By searching for a good transport medium iodoxamic acid has been found. In experiments this acid was compared with other intravenous contrast media. A better tolerability and better …
Number of citations: 2 europepmc.org

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